molecular formula C20H15ClN4O2S B2452638 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol CAS No. 1286690-20-7

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2452638
CAS No.: 1286690-20-7
M. Wt: 410.88
InChI Key: GCHXSULDRJDRMZ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a sophisticated heterocyclic compound designed for advanced research and development applications. Its molecular structure integrates a chlorophenyl-pyrimidin-ol core linked via a thioether bridge to an o-tolyl-substituted 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore and is considered a potential pharmacological agent due to its diverse biological activities . This specific architecture makes the compound a valuable scaffold in medicinal chemistry for the design and synthesis of novel enzyme inhibitors and receptor modulators. Researchers can utilize this compound as a key intermediate in the exploration of new therapeutic agents, leveraging its potential to interact with a variety of biological targets. The structural motif is also featured in patents concerning novel oxadiazoles for controlling phytopathogenic fungi, suggesting potential applications in agricultural chemical research . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for determining the product's suitability for their specific research objectives and for all necessary safety testing.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-12-5-2-3-8-15(12)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)13-6-4-7-14(21)9-13/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXSULDRJDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol represents a novel hybrid structure that combines the biological properties of pyrimidine and oxadiazole moieties. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H17ClN4O2S\text{C}_{18}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2\text{S}

This structure incorporates a 3-chlorophenyl group, an o-tolyl substituted 1,2,4-oxadiazole , and a thioether linkage to a pyrimidine derivative.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with tumor growth and proliferation.

  • Mechanism-Based Approaches : The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to target various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
  • Molecular Docking Studies : In silico studies suggest strong binding affinities between the oxadiazole derivatives and cancer-related proteins, indicating potential for effective therapeutic intervention .
  • Case Studies :
    • A study demonstrated that derivatives similar to the compound showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .
    • Specific analogs exhibited apoptotic effects through increased p53 expression and caspase activation in breast cancer cells .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against various bacterial strains.

  • Antibacterial Screening : Compounds derived from similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Inhibition Studies : The synthesized compounds demonstrated strong inhibitory effects on urease activity, which is critical for bacterial survival in certain environments .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-70.65
AnticancerHeLa2.41
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Urease InhibitionVariousStrong

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of the pyrimidine class exhibit significant anti-inflammatory properties. The incorporation of oxadiazole rings has been shown to enhance these effects. A study highlighted that compounds similar to 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Table 1: Anti-inflammatory Activity of Related Compounds

Compound NameInhibition (%)Reference
Compound A36.3
Compound B29.7
Compound C42.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is believed to contribute to its effectiveness as an antibacterial agent. Studies have reported that similar compounds exhibit significant inhibition of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. In particular, compounds with similar structures have been noted for their ability to inhibit tumor growth in xenograft models .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrimidine derivatives on human cancer cell lines, demonstrating that modifications at the oxadiazole position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .

Mechanistic Insights

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and target proteins involved in inflammation and cancer progression. The results indicate strong binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Answer :
  • Synthesis : Document reaction stoichiometry, catalyst loading, and solvent purity (e.g., PEG-400 pre-dried over molecular sieves) .
  • Characterization : Use internal standards (e.g., TMS for NMR) and replicate measurements across labs .

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